3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL
Description
This compound (CAS: 865186-94-3) is a pyridine derivative featuring a chlorine atom at position 3, a hydroxyl group at position 2, and a pinacol boronate ester at position 4. Its molecular formula is $ \text{C}{11}\text{H}{15}\text{BClNO}_2 $, with a molar mass of 247.51 g/mol . The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOTYAWKXKXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System
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Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)
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Ligand : 4,4'-Di-tert-butylbipyridine (dtbbpy, 2 mol%)
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Boron Source : HBPin (1.5 equiv)
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Solvent : Dichloromethane
This method achieves regioselectivity at the C5 position of the pyridine ring due to steric and electronic effects, with yields exceeding 75%.
Chlorination Post-Borylation
For substrates lacking pre-existing chlorine, post-borylation chlorination is employed. Using N-chlorosuccinimide (NCS) in DMF at 0°C introduces the chlorine atom selectively at C3, as evidenced by HPLC-MS monitoring.
Multi-Step Synthesis via Pyridinone Intermediates
A patent-derived approach (CN103896857A) outlines a sequential strategy:
Step 1: Pyridinone Formation
Step 2: Chlorination
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Reagent : Phosphorus oxychloride (POCl₃)
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Conditions : Reflux in acetonitrile, 6 hours
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Product : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (yield: 68%).
Comparative Analysis of Methods
| Method | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd-based | 70–85% | High selectivity, scalable | Requires halogenated precursors |
| Ir-Catalyzed Borylation | Ir-based | 75–90% | Direct C–H activation | Sensitive to steric hindrance |
| Multi-Step Synthesis | Pd/Ir | 60–75% | Flexibility in intermediate modification | Longer reaction times |
Critical Reaction Parameters
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Solvent Choice : Polar aprotic solvents (e.g., dioxane, THF) enhance catalyst stability.
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Temperature Control : Borylation reactions require strict thermal control (80±2°C) to prevent deborylation.
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Purification : Silica gel chromatography remains standard, though recrystallization from isopropyl alcohol improves purity (>98%).
Mechanistic Insights
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Oxidative Addition : In Pd-catalyzed methods, the C–X bond cleaves to form a Pd(II) intermediate, which transmetallates with the boronic ester.
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σ-Bond Metathesis : Ir catalysts activate C–H bonds via a concerted mechanism, with dtbbpy ligands accelerating reductive elimination.
Scalability and Industrial Relevance
The Suzuki-Miyaura method is preferred for kilogram-scale production due to robust catalyst systems and commercial availability of reagents. A 2024 Ambeed report highlights batch productions achieving 345.62 g/mol output with 95% purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene are frequently used.
Conditions: Reactions are typically carried out under inert atmospheres at temperatures ranging from room temperature to 100°C.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminopyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL largely depends on the specific reactions it undergoes. In coupling reactions, the dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 444120-94-9, Similarity: 0.73): This analogue lacks the hydroxyl group at position 2, reducing its polarity and hydrogen-bonding capacity.
- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1):
Replacement of the hydroxyl group with a methylamine substituent increases basicity and modifies solubility. The $ \text{N-methyl} $ group may sterically hinder coupling reactions compared to the hydroxyl variant .
Functional Group Modifications
Halogen and Heterocyclic Variations
- 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine :
Addition of a fluorine atom at position 3 increases metabolic stability and alters electronic properties, making it suitable for medicinal chemistry applications requiring enhanced bioavailability . - 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1272357-34-2):
Incorporation of an oxadiazole ring introduces planar rigidity and additional hydrogen-bonding sites, expanding utility in kinase inhibitor design .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogues
Key Observations:
Hydroxyl Group Impact : The hydroxyl group in the target compound increases acidity ($ \text{pKa} \sim 8-9 $) compared to methoxy or ethoxy analogues, facilitating deprotonation in aqueous coupling conditions .
Halogen Effects : Chlorine at position 3 (target) versus position 2 (CAS: 444120-94-9) modifies steric accessibility of the boronate, influencing cross-coupling efficiency .
Stability : All pinacol boronate esters exhibit sensitivity to protic solvents, but electron-withdrawing groups (e.g., $ \text{CF}_3 $) marginally improve hydrolytic stability .
Biological Activity
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is a compound that has garnered attention in pharmaceutical and organic chemistry due to its unique dioxaborolane moiety. This compound is recognized for its versatility in various biological applications and its potential as a key intermediate in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is C13H15BClNO2. Its molecular weight is approximately 263.53 g/mol. The compound's structure includes a pyridine ring substituted with a chloro group and a dioxaborolane moiety that enhances its reactivity and stability.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 µg/mL against these pathogens .
2. Anticancer Potential
Research has also highlighted the potential anticancer properties of pyridine derivatives. In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported between 0.87 to 12.91 µM . These findings suggest that 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with biological targets such as enzymes and receptors involved in disease pathways. The dioxaborolane moiety facilitates cross-coupling reactions that are crucial for synthesizing complex organic molecules used in drug development .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of compounds related to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL:
Q & A
Q. What are the optimal synthetic routes for preparing 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. A common approach involves:
Borylation : Introducing the pinacol boronate ester group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Chlorination : Electrophilic substitution or directed ortho-metalation strategies to install the chloro group at position 3 .
Hydroxyl Group Retention/Protection : The hydroxyl group at position 2 is retained using protective groups (e.g., silyl ethers) during reactive steps to prevent undesired side reactions .
Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using -NMR and -NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- -NMR to confirm boronate ester integrity (peak ~30 ppm) .
- - and -NMR to verify substitution patterns on the pyridine ring .
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out degradation products .
Advanced Research Questions
Q. How does the hydroxyl group at position 2 influence reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, potentially interfering with catalyst coordination or substrate solubility. Strategies to mitigate this include:
- Protection : Temporarily protect the -OH group as a trimethylsilyl (TMS) ether during Suzuki-Miyaura couplings, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility without deprotonation .
Data Contradiction Analysis: Conflicting reports on coupling efficiency may arise from residual moisture; ensure anhydrous conditions via molecular sieves or rigorous solvent drying .
Q. What strategies enable regioselective functionalization of the chloro vs. boronate groups?
- Methodological Answer :
- Sequential Functionalization :
Boronate Reactivity First : Perform Suzuki-Miyaura coupling under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to retain the chloro group .
Chloro Substitution Post-Coupling : Use transition-metal catalysis (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (e.g., with amines) .
- Theoretical Framework : Density functional theory (DFT) calculations can predict activation barriers for competing reaction pathways, guiding reagent selection .
Q. How to resolve discrepancies in reported catalytic efficiencies for this compound?
- Methodological Answer :
- Controlled Variable Testing :
| Variable | Test Range |
|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), XPhos-Pd-G3 |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu |
| Solvent | Toluene, THF, DMF |
- Statistical Analysis : Use a split-plot experimental design (as in ) to isolate the impact of each variable.
- Contradiction Source : Inconsistent yields may stem from trace impurities (e.g., residual Pd); quantify via inductively coupled plasma mass spectrometry (ICP-MS) .
Theoretical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
